molecular formula C10H11NO5 B081262 Ethyl 4-methoxy-2-nitrobenzoate CAS No. 13324-13-5

Ethyl 4-methoxy-2-nitrobenzoate

Cat. No. B081262
CAS RN: 13324-13-5
M. Wt: 225.2 g/mol
InChI Key: XGOZJLFMEMBMRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-methoxy-2-nitrobenzoate and its related compounds involves several steps, starting from basic precursors to the final product. For instance, Yeong et al. (2018) reported the synthesis of a closely related compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, highlighting the crystal structure studied by single-crystal X-ray diffraction technique (Yeong et al., 2018). This provides insights into the methodologies that could be applicable for synthesizing Ethyl 4-methoxy-2-nitrobenzoate.

Molecular Structure Analysis

The molecular structure of Ethyl 4-methoxy-2-nitrobenzoate is characterized by the presence of a nitro group and a methoxy group attached to a benzene ring. The position of these groups significantly influences the molecule's properties. For example, Sonar et al. (2007) described the crystal structure of a similar compound, methyl 2,6-dihydroxy-3-nitrobenzoate, and discussed how the nitro group is essentially coplanar with the attached benzene ring, indicating conjugation with the π-electron system (Sonar et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of Ethyl 4-methoxy-2-nitrobenzoate is influenced by the nitro and methoxy functional groups. Iskander et al. (1966) explored the influence of the nitro group on the side-chain reactivity, showing how a nitro group in the 4-position increases the rate of alkaline hydrolysis of ethyl benzoate significantly, compared to when it is in the 2-position (Iskander et al., 1966). This information can be useful in understanding the chemical behavior of Ethyl 4-methoxy-2-nitrobenzoate in various reactions.

Physical Properties Analysis

The physical properties of Ethyl 4-methoxy-2-nitrobenzoate, such as solubility, melting point, and crystalline structure, are crucial for its application in chemical synthesis. The crystalline structure, in particular, is influenced by hydrogen bonding and molecular interactions. For instance, the study by Yeong et al. (2018) provides details on the crystal packing influenced by strong hydrogen bonds (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of Ethyl 4-methoxy-2-nitrobenzoate, such as reactivity with various chemical agents and stability under different conditions, are influenced by the functional groups present in the molecule. The study by Iskander et al. (1966) on the alkaline hydrolysis rates provides insights into the chemical properties and how the position of nitro and methoxy groups affects reactivity (Iskander et al., 1966).

Scientific Research Applications

Application in Pharmaceutical Industry

  • Specific Scientific Field: Pharmaceutical Industry
  • Summary of the Application: Benzocaine is an anesthetic that acts as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium iodide. It has become widespread in the pharmaceutical industry, having applications as an anesthetic prior to exams such as endoscopy or as a “retarding” agent when inserted in a condom .
  • Methods of Application or Experimental Procedures: The synthesis of Benzocaine involves the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems. This optimizes the reaction time and sequences, adding relevance and technology to the process as a whole .
  • Results or Outcomes: The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 seconds .

Reactivity of Nitrobenzoates

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: The rate of alkaline hydrolysis of nitrobenzoates is influenced by the position of the nitro group. This is due to steric hindrance, which can affect the rate of reaction .
  • Methods of Application or Experimental Procedures: The study of the reactivity of nitrobenzoates involves observing the rate of alkaline hydrolysis of these compounds. The rate can vary depending on the position of the nitro group .
  • Results or Outcomes: The rate of alkaline hydrolysis of ethyl 2-nitrobenzoate is slower than its 3- and 4-isomers. This is likely due to a steric hindrance effect of the 2-nitro group .

Synthesis of Benzocaine

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: The synthesis of Benzocaine involves the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems .
  • Methods of Application or Experimental Procedures: The reaction conditions involve Ethyl-4-nitrobenzoate (3 g, 0.015 mol) in ethanol (100 mL) using a 10% Pd/C catalyst cartridge at 25–45 bar and 50 °C . The flow rate is set at 1 mL.min −1, allowing a very short residence time (12 s) .
  • Results or Outcomes: The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%) .

Safety And Hazards

The safety data sheet for Ethyl 4-nitrobenzoate, a similar compound, advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 4-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)8-5-4-7(15-2)6-9(8)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOZJLFMEMBMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356564
Record name ethyl 4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxy-2-nitrobenzoate

CAS RN

13324-13-5
Record name ethyl 4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Johnstone, JR Price, AR Todd - Australian Journal of Chemistry, 1958 - CSIRO Publishing
… Ethyl 4-methoxy-2-nitrobenzoate was obtained as colourless needles from light petroleum, mp 72-72.5 OC (Found : C, 53.7 ; H, 4.9 ; N, 6.3%. Calc. for C,oH,lO,N : C, 53.5 ; H, 4.9 ; N, 6.2…
Number of citations: 18 www.publish.csiro.au

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